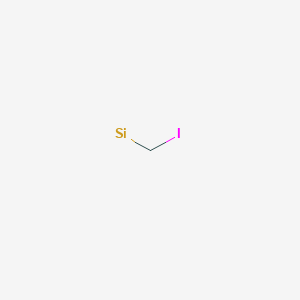
Silane, (iodomethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (iodomethyl)-, also known as (iodomethyl)trimethylsilane, is an organosilicon compound with the chemical formula C4H11ISi It is a colorless liquid that is used as a reagent in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (iodomethyl)trimethylsilane typically involves the reaction of trimethylsilyl chloride with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reagents. The general reaction scheme is as follows:
(CH3)3SiCl+CH3I+NaH→(CH3)3SiCH2I+NaCl+H2
Industrial Production Methods
Industrial production of (iodomethyl)trimethylsilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(Iodomethyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: It can act as a reducing agent in certain organic transformations.
Deprotection Reactions: It is used to cleave protecting groups such as ethers, esters, and carbamates.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used in reduction reactions involving (iodomethyl)trimethylsilane.
Deprotection: The compound is often used in the presence of Lewis acids or bases to facilitate the cleavage of protecting groups.
Major Products
The major products formed from reactions involving (iodomethyl)trimethylsilane depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted silanes, while reduction reactions can produce silanes with reduced functional groups.
科学研究应用
Chemistry
In chemistry, (iodomethyl)trimethylsilane is used as a reagent for the introduction of the trimethylsilyl group into organic molecules. This modification can enhance the stability and reactivity of the molecules, making them suitable for further chemical transformations.
Biology and Medicine
In biological and medical research, (iodomethyl)trimethylsilane is used in the synthesis of bioactive compounds and pharmaceuticals. Its ability to introduce the trimethylsilyl group can improve the pharmacokinetic properties of drugs, such as their solubility and metabolic stability.
Industry
In the industrial sector, (iodomethyl)trimethylsilane is used in the production of specialty chemicals and materials. It is employed in the synthesis of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials in composites and coatings.
作用机制
The mechanism of action of (iodomethyl)trimethylsilane involves the formation of a silicon-carbon bond through nucleophilic substitution or addition reactions. The trimethylsilyl group can stabilize reaction intermediates and transition states, facilitating various chemical transformations. The compound can also act as a Lewis acid, coordinating with electron-rich species to promote reactions.
相似化合物的比较
Similar Compounds
Chlorotrimethylsilane: Similar to (iodomethyl)trimethylsilane but with a chlorine atom instead of iodine. It is used in similar applications but has different reactivity due to the difference in halogen atoms.
Bromotrimethylsilane: Contains a bromine atom instead of iodine. It is also used in organic synthesis but has different reactivity and selectivity.
Trimethylsilyl Chloride:
Uniqueness
(Iodomethyl)trimethylsilane is unique due to the presence of the iodine atom, which makes it a more reactive and versatile reagent compared to its chloro- and bromo- counterparts. The iodine atom can be easily displaced by nucleophiles, making it suitable for a wide range of chemical transformations.
属性
CAS 编号 |
7570-22-1 |
|---|---|
分子式 |
CH2ISi |
分子量 |
169.016 g/mol |
InChI |
InChI=1S/CH2ISi/c2-1-3/h1H2 |
InChI 键 |
DJTDWCCSKLQCFH-UHFFFAOYSA-N |
规范 SMILES |
C([Si])I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


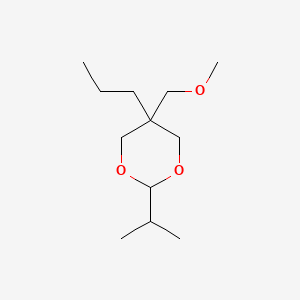
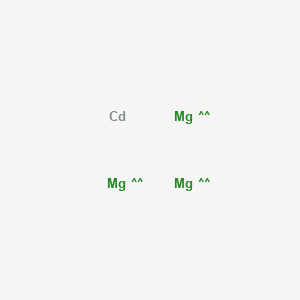
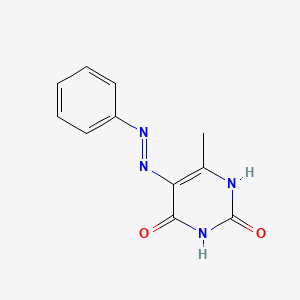
![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)


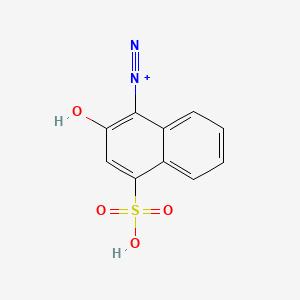
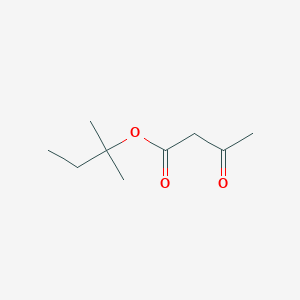
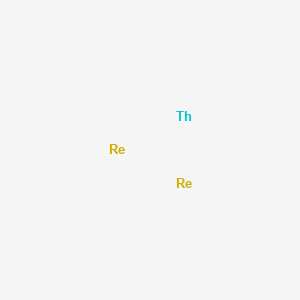
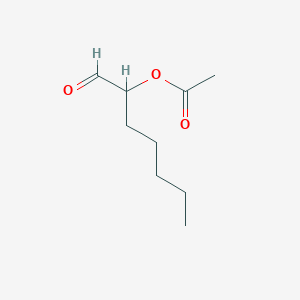


![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
